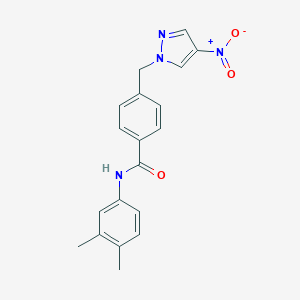
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CEP-32237, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which has been implicated in various pathological conditions such as Alzheimer's disease, bipolar disorder, and diabetes. CEP-32237 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.
Mécanisme D'action
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes such as glycogen synthesis, gene expression, and cell proliferation. Dysregulation of GSK-3 has been implicated in various pathological conditions, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.
Biochemical and Physiological Effects
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to modulate various biochemical and physiological processes in preclinical studies. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor involved in neuronal survival and plasticity. 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has also been shown to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3 and can be used to study the role of this enzyme in various physiological and pathological conditions. However, there are also some limitations associated with its use. 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. Moreover, its pharmacokinetic properties and toxicity profile need to be further investigated before it can be considered for clinical use.
Orientations Futures
There are several future directions for the research on 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has shown promising results in preclinical studies. Further studies are needed to investigate its efficacy and safety in clinical trials. Moreover, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has also been investigated for its potential in treating other neurological and psychiatric disorders such as bipolar disorder and schizophrenia. Further studies are needed to elucidate its mechanism of action and therapeutic potential in these conditions. Additionally, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been investigated for its potential in treating diabetes and obesity, and further studies are needed to investigate its efficacy in these conditions.
Méthodes De Synthèse
The synthesis of 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from 4-methoxybenzaldehyde and ethyl 2-bromoacetate. The intermediate product is then subjected to cyclization and subsequent reactions to yield the final product. The process involves the use of various reagents and solvents and requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also demonstrated antidepressant-like effects in behavioral tests. Moreover, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been investigated for its potential in treating diabetes and obesity, as GSK-3 has been implicated in insulin signaling and glucose metabolism.
Propriétés
Nom du produit |
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,18) |
Clé InChI |
IIDJSLCTQMTHAZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)



![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)